![molecular formula C7H6N2O B2893857 3-(Aminooxy)benzonitrile CAS No. 197588-20-8](/img/structure/B2893857.png)
3-(Aminooxy)benzonitrile
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Overview
Description
3-(Aminooxy)benzonitrile is a chemical compound with the CAS Number: 197588-20-8 . It has a molecular weight of 134.14 and is typically stored at -10 degrees Celsius . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for 3-(Aminooxy)benzonitrile is the same, and its InChI Code is 1S/C7H6N2O/c8-5-6-2-1-3-7 (4-6)10-9/h1-4H,9H2 . This indicates that the compound has 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
3-(Aminooxy)benzonitrile has a melting point of 67-69 degrees Celsius . The predicted boiling point is 272.7±32.0 °C , and the predicted density is 1.22±0.1 g/cm3 . The predicted pKa value is 1.65±0.70 .Scientific Research Applications
Corrosion Inhibition
Benzonitrile derivatives have been studied for their potential as corrosion inhibitors. For example, derivatives such as 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile have shown effectiveness in inhibiting corrosion of mild steel in acidic environments. These findings were supported by a combination of experimental methods and computational studies, including gravimetric analysis, potentiodynamic polarization curves, electrochemical impedance spectroscopy, Density Functional Theory (DFT), and molecular dynamics (MD) simulations (Chaouiki et al., 2018).
Dye Sensitized Solar Cells (DSSCs)
Benzonitrile, specifically as an electrolyte solvent, has demonstrated beneficial effects in Dye Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile contributes to the long-term stability of these cells, with efficiency values around 8% for more than 1300 hours. This finding implies the potential of benzonitrile-based electrolytes in economically viable and stable solar energy applications (Latini et al., 2014).
Fluorescence Assay for Phospholipid Membrane Asymmetry
Benzonitrile derivatives have been utilized in developing methods for chemically modifying NBD-labeled lipids in artificial and biological membranes. This approach is significant in examining lipid transport and membrane structure. The method uses dithionite to selectively reduce fluorescent lipid located on the outer leaflet of vesicles' bilayer, thus facilitating the measurement of phospholipid translocase activity and transverse-membrane asymmetry in vesicles (McIntyre & Sleight, 1991).
Molecular Structure Analysis
The molecular structure of compounds like 3-aminophthalonitrile, which exhibit unique electronic properties, has been determined using methods like gas electron diffraction and mass spectrometric analysis. This is important for understanding structural changes due to intramolecular charge transfer, as seen in compounds where an amino group acts as an electron-donating substituent (Vogt et al., 2016).
Antibacterial Activity
Benzonitrile derivatives have been synthesized for potential antibacterial applications. For instance, compounds incorporating phthalazine, such as 3-(1,4-Dioxo-3,4,4e,5,10,10a-hexahydro-1H-5,10-benzeno-benzo[g]phthalazin-2-yl)-3-oxo-propiononitrile, have been tested and evaluated for their antibacterial properties (Khalil et al., 2009).
Electrochemical Applications
Benzonitrile derivatives have also been explored in electrochemical applications. For example, palladium particles loaded on functionalized multi-walled carbon nanotubes (MWCNTs), which were treated with benzonitriles, demonstrated enhanced electrocatalytic properties for formic acid oxidation. This highlights the potential of benzonitrile derivatives in improving the activity of anodic catalysts (Yang et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(Aminooxy)benzonitrile are currently unknown
Mode of Action
It is known that aminooxy compounds can form stable oxime bonds with aldehydes and ketones, which could potentially interfere with biological processes that involve these functional groups .
Biochemical Pathways
Benzonitrile herbicides are known to be transformed via the nitrile hydratase-amidase pathway in certain bacteria
properties
IUPAC Name |
3-aminooxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-6-2-1-3-7(4-6)10-9/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCPLKWOOTYWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)ON)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminooxy)benzonitrile |
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